2-[(4-Methylphenyl)thio]acetonitrile
Overview
Description
2-[(4-Methylphenyl)thio]acetonitrile, also known as 4-Methylthiobenzyl cyanide, is a chemical compound with the molecular formula C10H9NS. It is a colorless to light yellow liquid with a characteristic odor. This compound is of interest to researchers due to its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
Environmental Impact and Toxicity Studies
Research on chemicals like 2,4-Dichlorophenoxyacetic acid (2,4-D) highlights the environmental fate, toxicological effects, and potential risks associated with the use of certain herbicides. Studies such as the one by Islam et al. (2017) focus on the widespread distribution of 2,4-D in the environment, examining its lethal effects on non-target organisms and suggesting the need for local mitigation strategies to prevent environmental contamination (Islam et al., 2017).
Pharmacokinetics and Metabolism
Research into compounds like paracetamol (acetaminophen) explores metabolism, pharmacokinetics, and genetic differences in drug processing. Zhao and Pickering (2011) review how paracetamol is metabolized through various pathways and discuss the genetic differences that may affect individuals' susceptibility to toxicity and therapeutic efficacy (Zhao & Pickering, 2011).
Advanced Drug Delivery Systems
The development of chemosensors based on specific chemical scaffolds, like 4-Methyl-2,6-diformylphenol, for detecting various analytes, showcases innovative applications in drug delivery and diagnostic assays. Roy (2021) discusses the high selectivity and sensitivity of these chemosensors for detecting metal ions, anions, and neutral molecules, underscoring the potential for creating more targeted and efficient therapeutic agents (Roy, 2021).
Proteostasis and Therapeutic Effects
Studies on compounds like 4-Phenylbutyric acid (4-PBA) examine its role as a chemical chaperone in maintaining proteostasis, highlighting the compound's potential therapeutic effects in treating diseases associated with protein misfolding and aggregation. Kolb et al. (2015) discuss 4-PBA's clinical applications and its mechanism of action in alleviating endoplasmic reticulum stress and restoring cellular proteostasis (Kolb et al., 2015).
properties
IUPAC Name |
2-(4-methylphenyl)sulfanylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNIFCMGOQTKGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384107 | |
Record name | 2-[(4-Methylphenyl)thio]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)thio]acetonitrile | |
CAS RN |
21681-88-9 | |
Record name | 2-[(4-Methylphenyl)thio]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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